molecular formula C10H15N3O3 B13223937 N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B13223937
M. Wt: 225.24 g/mol
InChI Key: MSXQIDZUJLPFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 3 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a 4-methoxypyrrolidin-3-yl group.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H15N3O3/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2/h3,7,9,11H,4-5H2,1-2H3,(H,12,14)

InChI Key

MSXQIDZUJLPFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CNCC2OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

General Synthetic Strategy

The synthesis of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide typically follows a convergent approach:

  • Step 1: Construction of the 1,2-oxazole ring bearing a methyl substituent at the 3-position and a carboxylic acid or activated derivative at the 5-position.
  • Step 2: Preparation or procurement of the chiral 4-methoxypyrrolidin-3-amine intermediate.
  • Step 3: Amide bond formation between the oxazole-5-carboxylic acid derivative and the pyrrolidin-3-amine, often employing carbodiimide-based coupling reagents.
  • Step 4: Conversion to the hydrochloride salt for improved stability and handling.

Detailed Preparation Method

Oxazole Core Synthesis

The 1,2-oxazole ring is commonly synthesized via cyclization of appropriate precursors such as α-ketoesters or 1,3-diketones with hydroxylamine derivatives. For example, the methyl-substituted 1,2-oxazole can be prepared by reacting 3-methyl-1,3-diketones with hydroxylamine hydrochloride under acidic or neutral conditions, promoting ring closure to yield the oxazole nucleus with a carboxylic acid or ester functionality at the 5-position.

Preparation of 4-Methoxypyrrolidin-3-amine

The chiral pyrrolidine intermediate bearing a methoxy substituent at the 4-position and an amino group at the 3-position can be synthesized via stereoselective methods such as:

  • Asymmetric synthesis using chiral catalysts or auxiliaries.
  • Resolution of racemic mixtures by chiral chromatography or crystallization.
  • Starting from chiral pool materials such as L-proline derivatives, followed by selective functional group transformations to introduce the methoxy group.

Ensuring the (3R,4R) stereochemistry is critical and typically confirmed by chiral HPLC and X-ray crystallography.

Amide Coupling Reaction

The key step involves coupling the oxazole-5-carboxylic acid (or activated ester) with the 4-methoxypyrrolidin-3-amine to form the carboxamide linkage. This is conventionally achieved using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) or similar additives to suppress racemization and side reactions.

Typical reaction conditions include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: 0–25°C to maintain stereochemical integrity.
  • Reaction time: 2–24 hours depending on scale and reagent purity.

After completion, the reaction mixture is quenched, and the product is purified by crystallization or chromatographic methods.

Formation of Hydrochloride Salt

The free base compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves compound stability, solubility, and facilitates handling for further biological evaluation.

Analytical and Characterization Methods

To ensure the purity, stereochemistry, and identity of the synthesized compound, the following analytical techniques are employed:

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Confirm ring connectivity, stereochemistry, and substituents ^1H and ^13C NMR reveal oxazole and pyrrolidine signals; splitting patterns confirm methoxy and methyl groups.
Mass Spectrometry (MS) Verify molecular weight and salt formation High-resolution ESI-MS confirms [M+H]^+ and chloride adducts.
X-ray Crystallography Determine absolute stereochemistry Single-crystal X-ray analysis confirms (3R,4R) configuration.
Chiral HPLC Assess enantiomeric purity Essential for confirming stereochemical fidelity of pyrrolidine moiety.
Ion Chromatography Confirm chloride ion presence in hydrochloride salt Validates salt formation and purity.
Thermogravimetric Analysis (TGA) Assess thermal stability Used in stability studies under stress conditions.
HPLC Purity Monitoring Track degradation and purity Stability under various storage conditions monitored.

Comparative Analysis of Preparation Methods

Aspect Method A: Conventional Batch Synthesis Method B: Continuous Flow Synthesis
Reaction Type Multi-step batch with carbodiimide coupling Continuous flow optimized for green chemistry
Stereochemical Control Chiral resolution or asymmetric catalysis Potential for in-line stereochemical monitoring
Reaction Time Several hours (2–24 h) Reduced reaction time due to enhanced mixing and heat transfer
Purification Crystallization, chromatography Inline purification possible, reducing solvent use
Environmental Impact Moderate, uses organic solvents and reagents Lower waste generation, scalable and greener
Yield High (typically >80%) Comparable or improved yields with better reproducibility
Scalability Limited by batch size High scalability with continuous processing

Research Findings and Optimization Notes

  • Stereochemical Purity: Maintaining the (3R,4R) configuration is crucial for biological activity. Use of chiral catalysts or resolution techniques is recommended to prevent racemization during amide coupling.

  • Coupling Reagents: EDCI/HOBt remains the preferred system for amide bond formation due to mild conditions and low racemization risk. Alternative coupling agents such as HATU or DIC can be explored for improved efficiency.

  • Salt Formation: Hydrochloride salt preparation enhances compound stability and solubility, facilitating storage and handling for biological assays.

  • Green Chemistry Approaches: Continuous flow synthesis methods have been proposed to reduce waste and improve reaction control, though detailed protocols are still under development.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 3-Methyl-1,3-diketone derivatives; chiral 4-methoxypyrrolidin-3-amine
Key Reagents Hydroxylamine hydrochloride; EDCI; HOBt; HCl (for salt formation)
Solvents DMF, DCM, ethanol, ethyl acetate
Reaction Conditions 0–25°C, 2–24 hours for coupling; acidic or neutral for oxazole formation
Purification Techniques Crystallization, chiral HPLC, chromatography
Characterization Methods NMR, MS, X-ray crystallography, ion chromatography
Yield Typically >80%
Stereochemical Control Chiral resolution or asymmetric catalysis
Stability Hydrochloride salt form preferred for storage

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyrrolidine ring can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would result in a more saturated ring structure.

Scientific Research Applications

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004)

  • Structure : Contains a 4,5-dihydro-1,2-oxazole (dihydroisoxazole) ring fused to an imidazole moiety, with a trifluoromethylphenyl substituent.
  • Activity : Acts as a selective PAR-2 receptor inhibitor, demonstrating superior anti-inflammatory effects compared to diclofenac sodium in rat models .
  • Key Difference : The dihydroisoxazole core and imidazole substitution likely enhance receptor binding specificity, whereas the target compound’s simpler oxazole-pyrrolidine structure may prioritize metabolic stability.

5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide

  • Structure : Features a nitro group and methyl-substituted phenyl ring on the oxazole carboxamide.

Analogues with Modified Pyrrolidine/Pyrazole Substituents

N,N-Diethyl-3-Methyl-1,2-Oxazole-5-Carboxamide

  • Structure : Replaces the 4-methoxypyrrolidine with diethylamine.
  • This underscores the importance of the methoxy-pyrrolidine group in the target compound for spatial orientation during receptor interactions .

5-Methyl-N-(1-Methyl-1H-Pyrazol-4-yl)-1,2-Oxazole-3-Carboxamide

  • Structure : Substitutes pyrrolidine with a pyrazole ring.

Pharmacological and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
N-(4-Methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide 1,2-Oxazole 3-Methyl, 4-methoxypyrrolidine Not Provided Not Specified (Structural focus)
R004 4,5-Dihydro-1,2-oxazole 2-Butyl-5-chloroimidazole, trifluoromethylphenyl Not Provided PAR-2 inhibition, anti-inflammatory
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 3-Phenyl, 4-nitrophenyl 337.34 Not Specified
1-Methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide Pyrazole 3-Phenyl, 2-oxopyrrolidinylphenyl 374.4 Not Specified

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance solubility but reduce bioavailability, whereas methoxy groups (as in the target compound) balance lipophilicity and hydrogen-bonding capacity.
  • Stereochemistry : The (4S)-configuration in related analogs implies that stereochemical precision could critically influence the target compound’s efficacy, though data are lacking.

Biological Activity

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Overview

The compound's molecular formula is C10H15N3O3C_{10}H_{15}N_{3}O_{3} with a molecular weight of approximately 225.24 g/mol. Its structure consists of a pyrrolidine ring, an oxazole moiety, and a carboxamide functional group, which are critical for its biological interactions.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticancer Activity : Research has shown that compounds with similar oxazole structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating significant inhibitory effects .
  • Antimicrobial Properties : Compounds featuring oxazole rings often exhibit antibacterial and antifungal activities. The interaction of this compound with bacterial enzymes could potentially lead to new antibiotic therapies .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of enzyme activity and receptor binding. For example, it may inhibit specific enzymes involved in cancer cell metabolism or inflammation pathways .

Synthesis Methods

The synthesis of this compound can be accomplished through various synthetic routes. These typically involve the following steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyrrolidine Modification : The introduction of the methoxy group at the 4-position of the pyrrolidine ring is crucial for enhancing biological activity.
  • Carboxamide Formation : The final step involves converting a suitable intermediate into the carboxamide derivative.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-fluoropyrrolidin-3-yl)-3-methyl-1,2-oxazoleFluorinated pyrrolidineAnticancer activity
N-(pyrrolidin-3-yl)-2,5-dimethylthiazoleThiazole instead of oxazoleAntimicrobial properties
N-(4-hydroxypyrrolidin-3-yl)-1,2-thiazoleHydroxylated pyrrolidineNeuroprotective effects

This table illustrates how variations in substituents can influence the pharmacological profiles of related compounds.

Case Studies

Recent research has explored the anticancer potential of similar oxazole derivatives. For instance, Alam et al. synthesized several 1,2,4-oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Some compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.